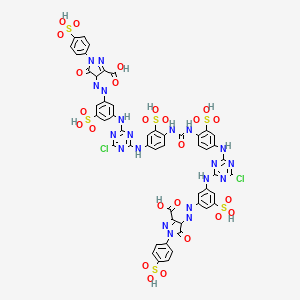
4,4'-(Carbonylbis(imino(3-sulpho-p-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-m-phenylene)azo))bis(4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 251-349-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 251-349-2 involves specific synthetic routes and reaction conditions. One common method is the direct combination of elements at elevated temperatures . This method ensures the formation of the compound with high yield and fine grains. Additionally, chemical precipitation and co-precipitation processes are also employed, which involve chemical reactions, nucleation, and crystal growth .
Industrial Production Methods
In industrial settings, the production of EINECS 251-349-2 often involves large-scale chemical reactions under controlled conditions. The use of advanced technologies and equipment ensures the efficient production of the compound while maintaining its purity and stability .
Chemical Reactions Analysis
Types of Reactions
EINECS 251-349-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 251-349-2 include oxidizing agents, reducing agents, and catalysts . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of EINECS 251-349-2 depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Scientific Research Applications
EINECS 251-349-2 has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of EINECS 251-349-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function . This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
EINECS 251-349-2 can be compared with other similar compounds, such as 2,3-dichlorotoluene (EINECS 251-203-8) . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Uniqueness
The uniqueness of EINECS 251-349-2 lies in its specific chemical structure and the range of applications it offers. Its ability to undergo various chemical reactions and its effectiveness in different scientific fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
33025-13-7 |
|---|---|
Molecular Formula |
C51H36Cl2N20O25S6 |
Molecular Weight |
1592.3 g/mol |
IUPAC Name |
4-[[3-[[4-[4-[[4-[[4-[3-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-5-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]carbamoylamino]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C51H36Cl2N20O25S6/c52-45-60-47(64-49(62-45)56-23-13-25(17-31(15-23)101(87,88)89)66-68-37-39(43(76)77)70-72(41(37)74)27-3-7-29(8-4-27)99(81,82)83)54-21-1-11-33(35(19-21)103(93,94)95)58-51(80)59-34-12-2-22(20-36(34)104(96,97)98)55-48-61-46(53)63-50(65-48)57-24-14-26(18-32(16-24)102(90,91)92)67-69-38-40(44(78)79)71-73(42(38)75)28-5-9-30(10-6-28)100(84,85)86/h1-20,37-38H,(H,76,77)(H,78,79)(H2,58,59,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,54,56,60,62,64)(H2,55,57,61,63,65) |
InChI Key |
YDQMKTAXJXIQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC(=CC(=C3)NC4=NC(=NC(=N4)NC5=CC(=C(C=C5)NC(=O)NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)Cl)NC8=CC(=CC(=C8)S(=O)(=O)O)N=NC9C(=NN(C9=O)C1=CC=C(C=C1)S(=O)(=O)O)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















